molecular formula C9H17NO3S B12948232 3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide

3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide

Cat. No.: B12948232
M. Wt: 219.30 g/mol
InChI Key: ZWDYZHYZVNMEGY-UHFFFAOYSA-N
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Description

3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide is a complex organic compound featuring a thietane ring and a tetrahydrofuran moiety Thietanes are four-membered sulfur-containing heterocycles, while tetrahydrofuran is a five-membered oxygen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide typically involves multiple steps. One common method includes the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler thietane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thietane ring or the tetrahydrofuran moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require nucleophiles such as sodium phenolates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The thietane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide is unique due to the combination of the thietane and tetrahydrofuran rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

N-[2-(1,1-dioxothietan-3-yl)ethyl]oxolan-3-amine

InChI

InChI=1S/C9H17NO3S/c11-14(12)6-8(7-14)1-3-10-9-2-4-13-5-9/h8-10H,1-7H2

InChI Key

ZWDYZHYZVNMEGY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NCCC2CS(=O)(=O)C2

Origin of Product

United States

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